3-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
描述
The compound 3-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative featuring a benzamide core substituted with a methyl group at the meta position of the benzene ring and a thioether-linked 2-oxoethylamino-m-tolyl moiety.
Cyclization of benzoylisothiocyanate with thiosemicarbazide to form the 1,3,4-thiadiazole scaffold .
Functionalization at the 5-position of the thiadiazole ring via nucleophilic substitution or condensation reactions. For example, the thioether linkage could be introduced by reacting a thiol-containing intermediate with 2-bromoacetamide derivatives .
Characterization via IR (confirming C=O and C=S stretches), NMR (assigning aromatic and alkyl protons), and mass spectrometry .
属性
IUPAC Name |
3-methyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-12-5-3-7-14(9-12)17(25)21-18-22-23-19(27-18)26-11-16(24)20-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMQMXJCOLJQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 1,3,4-thiadiazole-benzamide hybrids with demonstrated anticancer and antimicrobial activities. Below is a comparative analysis with key analogs:
Key Trends and Mechanistic Insights
Anticancer Activity: Chalcone-thiadiazole hybrids (e.g., 5a, 5f) exhibit strong cytotoxicity against leukemia HL-60 cells (IC50 = 6.92–16.35 µM) but show poor selectivity (toxic to normal lung MRC-5 cells) .
Antimicrobial Activity :
- Oxadiazole-thiadiazole hybrids (e.g., 6e , 6k ) inhibit Candida species (MIC = 8–32 µg/mL) by disrupting ergosterol biosynthesis, a mechanism shared with azole antifungals .
- The target compound’s 2-oxoethylthio linker is structurally analogous to antifungal derivatives, suggesting possible ergosterol-targeting activity .
Synthetic Feasibility: Compounds with electron-withdrawing groups (e.g., nitro in 4g) require harsher reaction conditions but often show higher stability . The target compound’s methyl and m-tolyl groups likely simplify synthesis compared to nitro- or cyano-substituted analogs .
常见问题
Q. What are the key synthetic steps and optimal reaction conditions for preparing 3-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?
- Methodological Answer : The synthesis involves multi-step heterocyclic coupling reactions. Critical steps include:
- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) at 60–80°C .
- Amide bond formation : Coupling of the thiadiazole intermediate with m-tolylaminoethylthio groups using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Optimization : Yields >70% are achieved with strict control of stoichiometry (1:1.2 molar ratio of reactants), solvent polarity (DMF or acetonitrile), and reaction time (12–24 hours) .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., thiadiazole C-2 substitution) and amide bond formation. For example, the m-tolylamino proton appears as a singlet at δ 7.2–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 441.08) and detects synthetic intermediates .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates (ethyl acetate/hexane, 3:7) with UV visualization .
Q. How to design initial biological screening assays to evaluate its therapeutic potential?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. IC₅₀ values <50 µM suggest potency .
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, A549). Dose-response curves (1–100 µM) and selectivity indices (normal vs. cancer cells) are critical .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics or metabolic instability. Strategies include:
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the thioether bond in liver microsomes) .
- Formulation Optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability .
Q. What strategies are effective for analyzing and purifying synthetic by-products?
- Methodological Answer :
- HPLC Purification : Use a C18 column (acetonitrile/water gradient, 0.1% TFA) to resolve regioisomers or unreacted intermediates. Retention times vary by 1–2 minutes for structurally similar impurities .
- Crystallographic Analysis : Single-crystal X-ray diffraction resolves ambiguous NMR signals (e.g., confirming thiadiazole N-1 vs. N-3 substitution) .
Q. How can computational approaches guide structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase). The thiadiazole ring shows hydrogen bonding with Lys721 (binding energy ≤−8.5 kcal/mol) .
- QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett σ values) with IC₅₀ data. Electron-withdrawing groups (e.g., -CF₃) enhance anticancer activity .
Q. How to address stability issues during biological assays under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. LC-MS analysis reveals degradation at pH <4 (amide bond hydrolysis) .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (Tₐ >200°C), guiding storage conditions (desiccated, −20°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
